8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine
Description
8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is a fluorinated macrocyclic compound featuring an eight-membered benzodioxocine core. The core structure consists of a fused benzene ring and a dialkoxy ring with four fluorine atoms at positions 3 and 4, contributing to its electron-deficient and lipophilic nature . The bromine substituent at position 8 likely enhances reactivity for cross-coupling reactions or serves as a precursor in pharmaceutical synthesis.
Properties
Molecular Formula |
C10H7BrF4O2 |
|---|---|
Molecular Weight |
315.06 g/mol |
IUPAC Name |
8-bromo-3,3,4,4-tetrafluoro-2,5-dihydro-1,6-benzodioxocine |
InChI |
InChI=1S/C10H7BrF4O2/c11-6-1-2-7-8(3-6)17-5-10(14,15)9(12,13)4-16-7/h1-3H,4-5H2 |
InChI Key |
WKAYWHZFEAVGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(COC2=C(O1)C=CC(=C2)Br)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine typically involves multiple steps. One common method includes the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to form 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrofluoric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent reaction conditions to ensure high yield and purity. The process typically requires careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and high-performance polymers .
Mechanism of Action
The mechanism by which 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine exerts its effects involves interactions with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Structural and Functional Variations
Key Research Findings
- Synthetic Utility : The carboxylic acid derivative (CAS 2757999-74-7) is commercially available (Aaron Chemicals) and priced at $372–$1,519 per 50 mg–1 g, reflecting its demand as a synthetic precursor .
- Structural Insights : The aldehyde analog crystallizes in a puckered conformation with weak C–H···O interactions, as resolved via single-crystal X-ray diffraction (SHELX refinement inferred) .
- Pharmaceutical Relevance : The methanamine hydrochloride derivative (Enamine Ltd.) is marketed as a building block, suggesting its role in drug discovery .
- Reactivity Trends : Tetrafluoro-nitrobenzenes (e.g., 2,3,4,5-tetrafluoro-6-nitrobenzoic acid) exhibit enhanced electrophilicity due to fluorine and nitro groups, contrasting with the benzodioxocine core’s macrocyclic stability .
Functional Group Impact on Properties
- Carboxylic Acid (COOH) : Enhances solubility in polar solvents and facilitates conjugation reactions (e.g., amide bond formation).
- Aldehyde (CHO) : Serves as a versatile electrophile for nucleophilic addition or condensation reactions.
- Methanamine (CH₂NH₂) : Protonated amine forms enhance bioavailability in drug candidates .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Bromo-3,3,4,4-tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxocine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via sequential fluorination and bromination. Fluorination of the benzodioxocine scaffold is typically achieved using anhydrous KF in the presence of 18-crown-6 ether under inert conditions (60–80°C, 12–24 hours). Bromination is then performed using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to avoid over-bromination . Yields are highly dependent on solvent polarity and temperature control during bromination. For reproducible results, monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1).
Q. How can the conformational flexibility of the eight-membered benzodioxocine ring be characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for conformational analysis. The title compound’s dialkoxy ring adopts a puckered conformation due to steric strain from fluorine substituents, as shown by C–C bond lengths (mean 1.54 Å) and torsion angles (5–15° deviations from planarity) . Complementary NMR studies (¹H-¹H NOESY) can reveal dynamic behavior in solution, particularly for fluorine-proton coupling interactions.
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodological Answer : Use silica gel column chromatography with a gradient elution (hexane to hexane/ethyl acetate 9:1) to separate brominated byproducts. For further purification, recrystallize from ethanol/water (4:1) at −20°C. Purity can be verified via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 minutes) .
Advanced Research Questions
Q. How do electronic effects of fluorine and bromine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing oxidative addition efficiency in Suzuki-Miyaura couplings. Bromine’s leaving-group ability is enhanced in this context. Optimize catalysis using Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in THF/water (3:1) at 80°C. DFT calculations (B3LYP/6-31G*) can predict regioselectivity by analyzing charge distribution at the bromine site .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzodioxocines?
- Methodological Answer : Discrepancies in bioactivity often stem from variations in assay conditions (e.g., solvent polarity affecting membrane permeability). Conduct a meta-analysis of IC₅₀ values under standardized conditions (e.g., PBS buffer, 37°C). Validate findings using isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
Q. Can computational modeling predict the compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) using the CYP3A4 crystal structure (PDB: 1TQN) can identify binding poses. Focus on fluorine’s hydrophobic interactions with heme pockets and bromine’s steric clashes. Validate predictions with in vitro metabolism assays using human liver microsomes and LC-MS/MS analysis .
Q. How does the compound’s conformational strain affect its stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The puckered ring structure increases susceptibility to hydrolytic ring-opening at pH < 5.0. Stabilize formulations using lyophilization with trehalose excipients .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., divergent reaction yields), apply factorial design (2³ experiments) to isolate variables like temperature, catalyst loading, and solvent .
- Theoretical Frameworks : Link synthetic studies to frontier molecular orbital (FMO) theory to explain regioselectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
